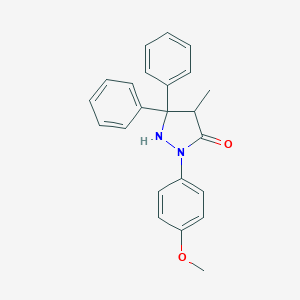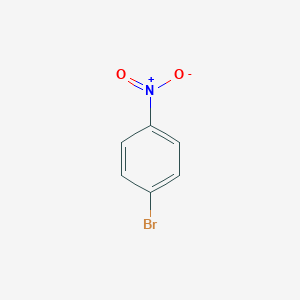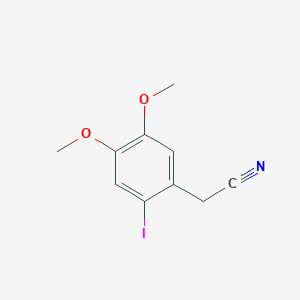
(S)-Rasagiline Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Rasagiline Mesylate is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease. The compound is the mesylate salt form of rasagiline, which is an enantiomerically pure form of the active ingredient. The mesylate salt enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Rasagiline Mesylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Formation of the Mesylate Salt: The (S)-enantiomer is reacted with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Rasagiline Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(S)-Rasagiline Mesylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of MAO-B inhibition and to develop new inhibitors.
Biology: The compound is used in studies to understand the role of MAO-B in neurodegenerative diseases.
Medicine: It is extensively researched for its therapeutic potential in treating Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Wirkmechanismus
(S)-Rasagiline Mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound forms a covalent bond, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional properties as a sodium channel blocker.
Rasagiline: The non-mesylate form of the compound.
Uniqueness
(S)-Rasagiline Mesylate is unique due to its high selectivity and irreversible inhibition of MAO-B. Unlike reversible inhibitors, it provides a longer duration of action, which can be beneficial in managing chronic conditions like Parkinson’s disease. Additionally, the mesylate salt form enhances its solubility and stability, making it more suitable for pharmaceutical use.
Eigenschaften
CAS-Nummer |
202464-89-9 |
|---|---|
Molekularformel |
C14H19NO3S |
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1 |
InChI-Schlüssel |
SCAMAIXJQQWKLO-YDALLXLXSA-N |
SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Isomerische SMILES |
CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |
Kanonische SMILES |
CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Synonyme |
(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate; TVP 1022 Mesylate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

